molecular formula C9H11N5 B13066258 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13066258
M. Wt: 189.22 g/mol
InChI Key: QGCUOXBHQRRQRF-UHFFFAOYSA-N
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Description

Structural Elucidation of 1-[2-(Pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine

Molecular Architecture and Bonding Patterns

Pyridine-Triazole Hybrid Ring System Analysis

The core structure comprises a pyridine ring fused to a 1,2,4-triazole moiety via a two-carbon ethyl chain. The pyridine ring (C₅H₅N) adopts a planar geometry with delocalized π-electrons, while the 1,2,4-triazole ring (C₂H₂N₃) exhibits partial aromaticity due to resonance stabilization between the nitrogen lone pairs and π-system. The triazole’s 3-amino group (-NH₂) introduces electron-donating effects, polarizing the ring and influencing intermolecular hydrogen bonding.

Key bond lengths derived from crystallographic analogs include:

  • Pyridine C-N: 1.337 Å (typical for aromatic amines).
  • Triazole N-N: 1.313 Å (shorter than single bonds, indicating conjugation).
  • C-C bonds in the ethyl linker: 1.526 Å (sp³ hybridization).

The hybrid system’s electronic profile is dominated by the pyridine’s electron-deficient nature and the triazole’s mixed electron-donating/withdrawing character, creating a polarized scaffold with potential for π-π stacking and dipole interactions.

Ethyl Linker Conformational Dynamics

The ethyl (-CH₂CH₂-) linker permits rotational freedom, with energy minima corresponding to gauche and anti conformers. Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy barrier for rotation, favoring the anti conformation due to reduced steric hindrance between the pyridine and triazole rings. Nuclear Overhauser effect (NOE) correlations in NMR spectra corroborate this preference, showing proximity between the pyridine H-2 and triazole H-5 protons in the dominant conformation.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Assignment
8.52 d (J=2.4 Hz) Pyridine H-2
8.33 dd (J=4.8, 1.6 Hz) Pyridine H-6
7.79 m Pyridine H-4
7.42 t (J=7.6 Hz) Pyridine H-5
4.21 t (J=6.8 Hz) Ethyl CH₂-N
3.02 t (J=6.8 Hz) Ethyl CH₂-C
6.15 s Triazole H-5
5.92 br s NH₂

The pyridine ring’s deshielded H-2 proton (δ 8.52 ppm) reflects electron withdrawal by the adjacent nitrogen. The ethyl linker’s methylene protons split into triplets (δ 4.21 and 3.02 ppm) due to vicinal coupling, while the triazole’s H-5 resonance (δ 6.15 ppm) appears as a singlet, indicating no adjacent protons.

¹³C NMR (100 MHz, DMSO-d₆):

  • Pyridine C-2: 149.8 ppm (downfield shift from sp² hybridization).
  • Triazole C-3: 152.4 ppm (amine conjugation).
  • Ethyl carbons: 45.3 ppm (CH₂-N) and 35.1 ppm (CH₂-C).
Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (KBr, cm⁻¹):

Frequency Assignment
3350 N-H stretch (triazole NH₂)
3055 C-H aromatic (pyridine)
1602 C=N stretch (triazole)
1450 C-C ring breathing (pyridine)
1245 C-N stretch (ethyl linker)

The broad band at 3350 cm⁻¹ confirms the presence of primary amine groups, while the 1602 cm⁻¹ peak arises from triazole ring conjugation. The absence of peaks above 3100 cm⁻¹ rules out aliphatic C-H stretches, consistent with the fully substituted ethyl linker.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields characteristic fragments:

  • m/z 189.22 [M]⁺ (base peak, molecular ion).
  • m/z 146 [M - C₂H₅N]⁺ (loss of ethylamine).
  • m/z 119 [C₆H₅N₂]⁺ (pyridine ring with two nitrogens).
  • m/z 82 [C₂H₄N₃]⁺ (triazole moiety).

Fragmentation pathways involve initial cleavage of the ethyl linker, followed by sequential loss of NH₂ and HCN groups from the triazole ring. The stability of the molecular ion underscores the conjugated system’s resilience to dissociation.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-(2-pyridin-3-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c10-9-12-7-14(13-9)5-3-8-2-1-4-11-6-8/h1-2,4,6-7H,3,5H2,(H2,10,13)

InChI Key

QGCUOXBHQRRQRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 2-(Pyridin-3-yl)ethyl Hydrazide

  • Starting from 3-pyridineacetic acid, convert to the corresponding acid chloride using thionyl chloride (SOCl₂).
  • React the acid chloride with hydrazine hydrate to yield 2-(pyridin-3-yl)ethyl hydrazide.

Step 2: Formation of Carbamimidothioate Intermediate

  • React an appropriate nitrile or amidine precursor with reagents such as dimethyl N-cyanoiminodithiocarbonate in the presence of a base like potassium carbonate in acetone under reflux to form methyl N'-cyano-N-(2-(pyridin-3-yl)ethyl)carbamimidothioate.

Step 3: Cyclocondensation to Form the 1,2,4-Triazole Ring

  • Treat the carbamimidothioate intermediate with hydrazine hydrate in refluxing ethanol or acetonitrile.
  • This cyclization step yields this compound as the final product after workup and purification.

Reaction Conditions and Yields

Step Reagents & Conditions Reaction Time Temperature Yield (%) Notes
1. Acid chloride formation SOCl₂, reflux 2-4 h Reflux ~85-90% Careful moisture exclusion required
2. Hydrazide formation Hydrazine hydrate, solvent (EtOH) 2-6 h Room temp to reflux ~80-90% Excess hydrazine ensures complete conversion
3. Carbamimidothioate formation Dimethyl N-cyanoiminodithiocarbonate, K₂CO₃, acetone 12-18 h Reflux 70-85% Base and dry conditions critical
4. Cyclocondensation Hydrazine hydrate, EtOH or MeCN 7-16 h Reflux 60-75% Purification by filtration and washing

These yields are consistent with those reported for similar 1,2,4-triazole syntheses bearing pyridine substituents.

Analytical and Purification Considerations

  • The final compound is typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure.
  • Purification is often achieved by recrystallization or filtration after acid/base workup.
  • Chromatographic purification may be avoided by optimizing reaction conditions to enhance product purity.

Summary of Key Research Findings

  • The cyclocondensation of carbamimidothioates with hydrazides is a robust method to construct the 1,2,4-triazole ring with various substituents, including 2-(pyridin-3-yl)ethyl groups.
  • The use of dimethyl N-cyanoiminodithiocarbonate as a reagent enables efficient formation of carbamimidothioate intermediates.
  • Hydrazine hydrate is the preferred reagent for ring closure, providing good yields under reflux conditions.
  • Modular synthetic approaches allow adaptation to diverse pyridine-substituted triazoles, facilitating medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include various substituted triazoles and pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine exhibits significant antimicrobial properties. Triazole derivatives are known to inhibit the growth of a variety of pathogens, including bacteria and fungi. A study demonstrated that derivatives of this compound showed effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer activities. Triazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. For example, compounds similar to this compound were tested against gastrointestinal stromal tumors (GISTs), revealing promising results in inhibiting tumor growth by targeting mutated c-KIT receptors .

Agriculture

Fungicides
In agricultural applications, triazole compounds are widely used as fungicides. The structural similarity of this compound to established fungicides suggests it could be developed for protecting crops from fungal diseases. Preliminary studies have shown that triazole-based fungicides effectively control pathogens such as Fusarium and Botrytis species, which are detrimental to various crops .

Materials Science

Polymer Chemistry
The unique properties of triazole compounds allow them to be incorporated into polymers for enhanced material characteristics. Research has explored the use of this compound in creating smart materials that respond to environmental stimuli. These materials can be utilized in applications ranging from drug delivery systems to responsive coatings .

Summary of Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against resistant bacterial strains
Anticancer Inhibits c-KIT in GISTs; potential for drug development
Agriculture Effective as a fungicide against crop pathogens
Materials Science Potential use in smart materials and coatings

Mechanism of Action

The mechanism of action of 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

A comparative analysis of structural analogs is presented in Table 1:

Compound Name Substituent at Position 1 Substituent at Position 5 Molecular Weight (g/mol) Key Structural Features
1-[2-(Pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine 2-(Pyridin-3-yl)ethyl –NH2 ~190.23 Pyridine ring enhances π-π interactions
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine –H (tetrazole at position 5) 1H-Tetrazol-1-yl ~165.14 Tetrazole adds high nitrogen content (85.7%)
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 4-Fluorobenzyl –NH2 ~192.20 Fluorine enhances lipophilicity
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine –H 4-Methylpiperazinyl ~196.25 Piperazine improves solubility
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine 2-Ethylhexyl –NH2 ~196.30 Branched alkyl chain increases hydrophobicity

Table 1. Structural comparison of 1,2,4-triazol-3-amine derivatives.

Physicochemical Properties

  • Thermal Stability : The pyridin-3-yl group in the target compound likely enhances thermal stability compared to alkyl-substituted derivatives (e.g., 1-(2-ethylhexyl)-1H-1,2,4-triazol-3-amine) due to aromatic conjugation .
  • Energetic Performance : Compounds with tetrazole substituents (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine) exhibit higher heats of formation (~400 kJ/mol) and detonation velocities (~8,500 m/s) than the pyridine-containing target compound, attributed to their higher nitrogen content .
  • Solubility : The piperazinyl derivative (5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine) shows improved aqueous solubility due to its basic amine group, whereas the target compound’s pyridine ring may confer moderate solubility in polar solvents .

Biological Activity

1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound that has gained attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C9H11N5
  • Molecular Weight : 189.22 g/mol
  • CAS Number : 1178362-55-4

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Research indicates that derivatives of triazoles can selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains and fungi .
  • Antitubercular Properties : Recent investigations have highlighted the potential of triazole derivatives in treating tuberculosis. Hybrid compounds that include triazole structures have been reported as effective inhibitors against Mycobacterium tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
COX InhibitionSelective COX-2 inhibition
AntimicrobialBroad-spectrum activity
AntitubercularInhibition of DprE1
Anti-inflammatoryReduction of pro-inflammatory markers

Case Study 1: Anti-inflammatory Effects

A study demonstrated that a derivative of this compound exhibited significant anti-inflammatory effects in vivo. The compound was tested in a carrageenan-induced paw edema model, showing a marked reduction in swelling compared to controls . This suggests its potential utility as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on various triazole derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis and death . This property may be leveraged in developing new antibiotics.

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